1-N,3-N-bis[(4-chlorophenyl)methyl]isoindole-1,3-diimine
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Overview
Description
1-N,3-N-bis[(4-chlorophenyl)methyl]isoindole-1,3-diimine is a synthetic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,3-N-bis[(4-chlorophenyl)methyl]isoindole-1,3-diimine typically involves the reaction of isoindole derivatives with 4-chlorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-N,3-N-bis[(4-chlorophenyl)methyl]isoindole-1,3-diimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted isoindole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions are conducted in suitable solvents like dichloromethane or acetonitrile at ambient or elevated temperatures.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-N,3-N-bis[(4-chlorophenyl)methyl]isoindole-1,3-diimine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-N,3-N-bis[(4-fluorophenyl)methyl]isoindole-1,3-diimine
- 1-N,3-N-bis[(4-bromophenyl)methyl]isoindole-1,3-diimine
- 1-N,3-N-bis[(4-methylphenyl)methyl]isoindole-1,3-diimine
Uniqueness
1-N,3-N-bis[(4-chlorophenyl)methyl]isoindole-1,3-diimine is unique due to the presence of the 4-chlorophenyl groups, which impart specific chemical and biological properties. These properties may differ from those of similar compounds with different substituents, such as fluorine, bromine, or methyl groups, leading to variations in reactivity, stability, and biological activity.
Properties
IUPAC Name |
1-N,3-N-bis[(4-chlorophenyl)methyl]isoindole-1,3-diimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3/c23-17-9-5-15(6-10-17)13-25-21-19-3-1-2-4-20(19)22(27-21)26-14-16-7-11-18(24)12-8-16/h1-12H,13-14H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLSOEGKJBDQIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCC3=CC=C(C=C3)Cl)NC2=NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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